molecular formula C8H10N2O B14839135 1-(4-Amino-5-methylpyridin-3-YL)ethanone

1-(4-Amino-5-methylpyridin-3-YL)ethanone

Cat. No.: B14839135
M. Wt: 150.18 g/mol
InChI Key: HWYVLFSSAXYPCG-UHFFFAOYSA-N
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Description

1-(4-Amino-5-methylpyridin-3-YL)ethanone is an organic compound with a pyridine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-5-methylpyridin-3-YL)ethanone typically involves the reaction of 4-amino-5-methylpyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-5-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Amino-5-methylpyridin-3-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-5-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    1-(5-Methylpyridin-3-YL)ethanone: Similar structure but lacks the amino group, leading to different reactivity and applications.

    1-(4-Methylpyridin-3-YL)ethanone:

Uniqueness: 1-(4-Amino-5-methylpyridin-3-YL)ethanone is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-(4-amino-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-5-3-10-4-7(6(2)11)8(5)9/h3-4H,1-2H3,(H2,9,10)

InChI Key

HWYVLFSSAXYPCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1N)C(=O)C

Origin of Product

United States

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